molecular formula C16H25N3O3 B6756355 N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide

N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide

Cat. No.: B6756355
M. Wt: 307.39 g/mol
InChI Key: UJBLPAJGZCHIAP-UHFFFAOYSA-N
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Description

N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide is a complex organic compound that features a morpholine ring, a cyclopentyl group, and an oxazole ring

Properties

IUPAC Name

N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-13(17-15(20)12-14-4-9-22-18-14)16(5-2-3-6-16)19-7-10-21-11-8-19/h4,9,13H,2-3,5-8,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBLPAJGZCHIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCC1)N2CCOCC2)NC(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine derivative, followed by the introduction of the cyclopentyl group. The oxazole ring is then formed through a cyclization reaction. The final step involves the acylation of the oxazole ring to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring or the morpholine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the oxazole ring.

Scientific Research Applications

N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The morpholine ring and oxazole ring are crucial for its binding affinity and specificity. Pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-oxazol-3-yl)acetamide
  • N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-thiazol-3-yl)acetamide
  • N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]-2-(1,2-imidazol-3-yl)acetamide

Uniqueness

This compound is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties. Compared to its analogs with thiazole or imidazole rings, the oxazole derivative may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

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